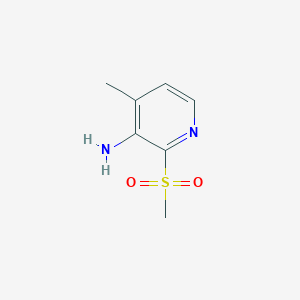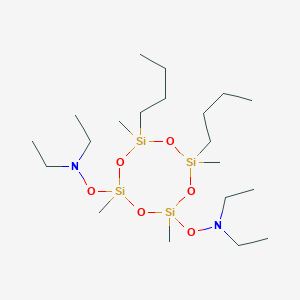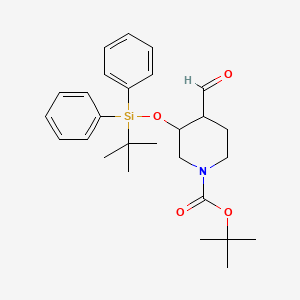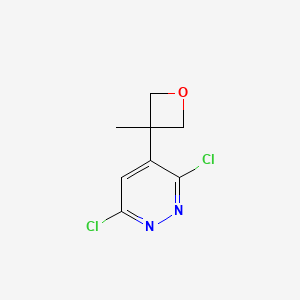
3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine: is a heterocyclic organic compound with the molecular formula C8H8Cl2N2O . This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a 3-methyl-3-oxetanyl group at position 4. Pyridazine derivatives are known for their diverse biological activities and are used in various fields of chemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,6-dichloropyridazine with 3-methyl-3-oxetanol under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes and the use of specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .
化学反応の分析
Types of Reactions: 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to form reduced derivatives.
Addition Reactions: The oxetanyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
科学的研究の応用
Chemistry: In chemistry, 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research. It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of active ingredients for various products .
作用機序
The mechanism of action of 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
類似化合物との比較
3,6-Dichloropyridazine: Lacks the oxetanyl group, making it less versatile in chemical reactions.
4-(3-Methyl-3-oxetanyl)pyridazine: Does not have chlorine substitutions, affecting its reactivity and biological activity.
3,6-Dichloro-4-methylpyridazine: Similar structure but with a methyl group instead of the oxetanyl group.
Uniqueness: 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine stands out due to the presence of both chlorine atoms and the oxetanyl group. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications .
特性
分子式 |
C8H8Cl2N2O |
|---|---|
分子量 |
219.06 g/mol |
IUPAC名 |
3,6-dichloro-4-(3-methyloxetan-3-yl)pyridazine |
InChI |
InChI=1S/C8H8Cl2N2O/c1-8(3-13-4-8)5-2-6(9)11-12-7(5)10/h2H,3-4H2,1H3 |
InChIキー |
ROAMQBBJCYIGJE-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1)C2=CC(=NN=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


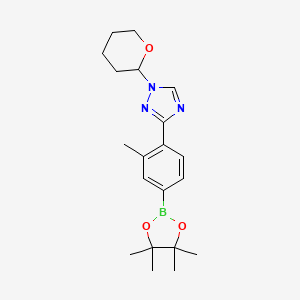
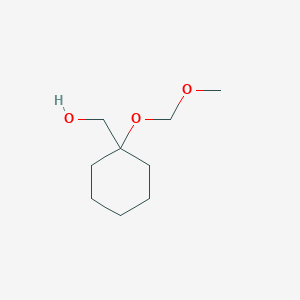
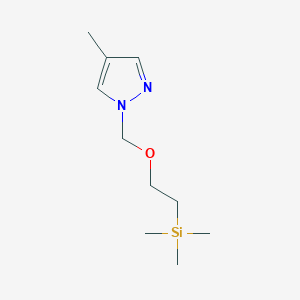
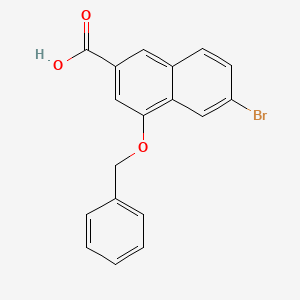
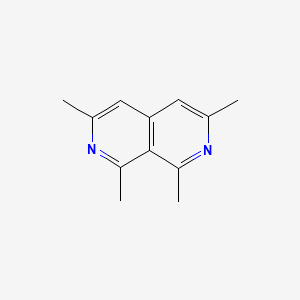


![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
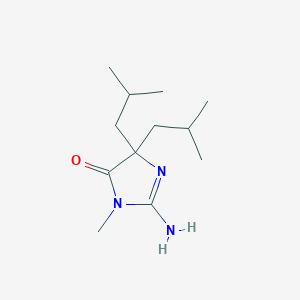
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
